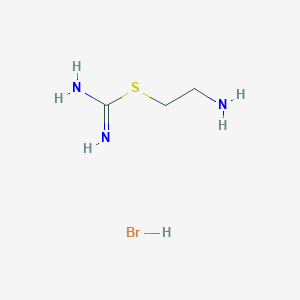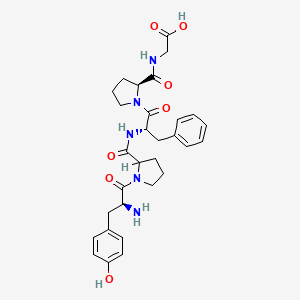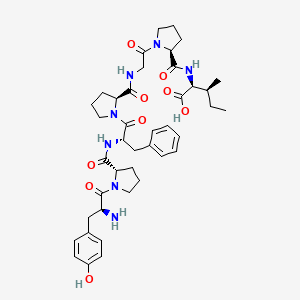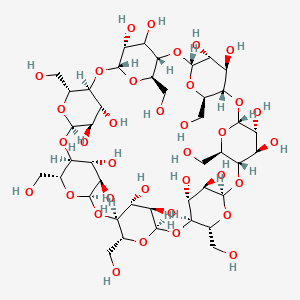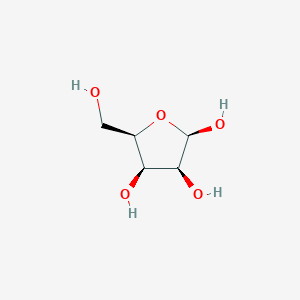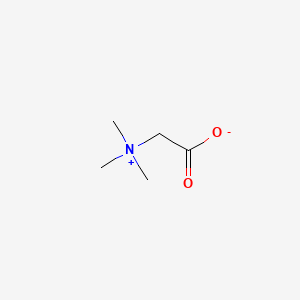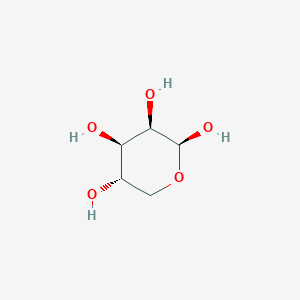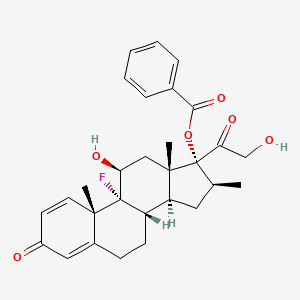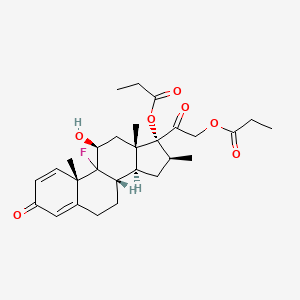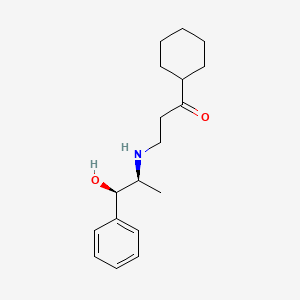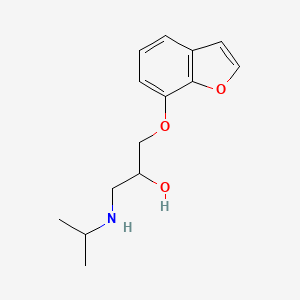
2-Propanol, 1-(7-benzofuranyloxy)-3-((1-methylethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BFE-55 is derivative of befunolol (a beta-adrenergic partial agonist). BFE-55 interacts with only the high affinity sites in beta-adrenoceptors
Aplicaciones Científicas De Investigación
Selective Deblocking in Organic Synthesis
Propargyloxycarbonyl chloride, a related compound, is used in protecting hydroxyl and amino functionalities of amino alcohols and aminophenols, demonstrating the potential for selective deblocking in organic synthesis (Ramesh, Bhat, & Chandrasekaran, 2005).
Cardioselective Beta-Adrenergic Blocking Agents
A study on a series of 1-amino-3-aryloxy-2-propanols, which are structurally similar, showed that they can be synthesized and examined for cardioselective beta-blockade, indicating potential applications in cardiovascular therapeutics (Hoefle et al., 1975).
Hydrogen Bonding and Polymorphism Studies
Research on amino alcohols like 3-amino-1-propanol and 2-amino-1-butanol, which share functional group similarities, has contributed to understanding hydrogen bonding and polymorphism in compounds (Podjed & Modec, 2022).
Chromatographic Separation Techniques
Investigations into β-adrenergic blocking agents, which have a similar structure, have been used to develop chromatographic separation techniques. This can be valuable in the purification and analysis of complex mixtures in pharmaceuticals (Lv et al., 2018).
Synthesis and Characterization of Related Compounds
Studies on the synthesis and characterization of related amino alcohol compounds, such as oxazolines and benzofurans, provide insights into the chemical properties and potential applications of similar compounds in various fields including material science and pharmaceuticals (Button & Gossage, 2003).
Propiedades
Número CAS |
21151-91-7 |
|---|---|
Nombre del producto |
2-Propanol, 1-(7-benzofuranyloxy)-3-((1-methylethyl)amino)- |
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
1-(1-benzofuran-7-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H19NO3/c1-10(2)15-8-12(16)9-18-13-5-3-4-11-6-7-17-14(11)13/h3-7,10,12,15-16H,8-9H2,1-2H3 |
Clave InChI |
JSBPDRDKVNCRIK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC=C2)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1OC=C2)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BFE-55; BFE55; BFE 55. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



